DBCO-PEG4-GGFG-Exatecan

Catalog No.
S15750057
CAS No.
M.F
C72H79FN10O17
M. Wt
1375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-GGFG-Exatecan

Product Name

DBCO-PEG4-GGFG-Exatecan

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

Molecular Formula

C72H79FN10O17

Molecular Weight

1375.4 g/mol

InChI

InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1

InChI Key

UCUZJQMJKLKGGT-OHZCADGZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

DBCO-PEG4-GGFG-Exatecan is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound integrates a DNA topoisomerase I inhibitor, Exatecan, with a linker system that enhances its therapeutic efficacy. The structure of DBCO-PEG4-GGFG-Exatecan consists of a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a tetrapeptide sequence (GGFG), which is designed for specific interactions with target cells, particularly in cancer therapy .

The primary chemical reaction involving DBCO-PEG4-GGFG-Exatecan is the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for selective conjugation to azide-containing biomolecules. This reaction is facilitated by the DBCO group, which reacts with azides under physiological conditions without the need for additional catalysts . The PEG linker enhances solubility and biocompatibility, while the GGFG peptide sequence provides specificity for proteolytic cleavage in the target environment, releasing Exatecan upon internalization into cancer cells .

DBCO-PEG4-GGFG-Exatecan exhibits significant biological activity as an ADC component. Exatecan functions as an effective inhibitor of DNA topoisomerase I, leading to the induction of DNA damage and subsequent apoptosis in cancer cells. The targeted delivery via the antibody component of ADCs ensures that Exatecan exerts its cytotoxic effects primarily on tumor cells, minimizing systemic toxicity and enhancing therapeutic outcomes .

The synthesis of DBCO-PEG4-GGFG-Exatecan typically involves several steps:

  • Synthesis of DBCO-PEG4 Linker: The DBCO moiety is synthesized and linked to a PEG chain, creating a hydrophilic spacer that improves solubility.
  • Peptide Coupling: The GGFG peptide sequence is synthesized using standard solid-phase peptide synthesis techniques and subsequently conjugated to the PEG-DBCO linker.
  • Conjugation with Exatecan: Finally, Exatecan is chemically linked to the GGFG-PEG-DBCO construct through amide bond formation or other coupling strategies to yield the final product .

DBCO-PEG4-GGFG-Exatecan is primarily applied in:

  • Cancer Therapy: As part of ADC formulations targeting specific tumor antigens.
  • Research: In studies focused on drug delivery systems and mechanisms of action for topoisomerase inhibitors.
  • Development of Novel Therapeutics: In creating more effective ADCs that can overcome resistance mechanisms in cancer treatment .

Interaction studies involving DBCO-PEG4-GGFG-Exatecan focus on its binding affinity and specificity towards target antigens expressed on cancer cells. These studies often utilize flow cytometry and imaging techniques to assess how effectively the ADC binds to its target compared to non-target cells. Additionally, investigations into the pharmacokinetics and biodistribution of this compound are crucial for understanding its therapeutic potential and optimizing its use in clinical settings .

Several compounds share structural or functional similarities with DBCO-PEG4-GGFG-Exatecan. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
DBCO-PEG4-MMAFCombines DBCO with monomethyl auristatin F (MMAF)Utilizes a different cytotoxic agent than Exatecan
DBCO-PEG4-GGFG-DX8951Similar linker structure but uses DX8951 as an active drugDX8951 has distinct pharmacological properties
DBCO-PEG4-GGFG-DxdAnother variant using different cytotoxic payloadDifferent mechanism of action compared to Exatecan

DBCO-PEG4-GGFG-Exatecan stands out due to its combination of a potent DNA topoisomerase I inhibitor with a carefully designed linker that enhances targeting and reduces off-target effects, making it particularly effective in ADC applications .

XLogP3

0.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

1374.56086925 g/mol

Monoisotopic Mass

1374.56086925 g/mol

Heavy Atom Count

100

Dates

Last modified: 08-15-2024

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